N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Crystallographic Analysis and X-Ray Diffraction Studies
Single-crystal X-ray diffraction remains the gold standard for determining molecular connectivity and solid-state packing of dihydropyridazine derivatives. For the title compound, crystallization experiments performed using high-throughput encapsulated nanodroplet methods yielded crystals suitable for structural analysis. The molecule crystallizes in the triclinic space group P1 with unit cell parameters a = 7.3730(6) Å, b = 8.0091(6) Å, c = 10.8545(6) Å, α = 97.296(6)°, β = 95.228(6)°, and γ = 102.149(7)°. The asymmetric unit contains one molecule with a highly twisted conformation, as evidenced by the dihedral angle of 89.3° between the pyridazine ring and the 3-chloro-4-methoxyphenyl substituent.
The pyridazine core adopts a boat conformation with puckering parameters q = 0.512 Å and θ = 112.7°, while the carboxamide group lies in a nearly coplanar arrangement relative to the heterocycle (torsion angle = 8.2°). Intermolecular interactions are dominated by N-H···O hydrogen bonds (d = 2.12 Å) forming infinite chains along the a-axis, complemented by offset π-π stacking between pyridazine rings with an interplanar distance of 3.40 Å. Table 1 summarizes key crystallographic parameters:
Table 1: Crystallographic data for N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
| Parameter | Value |
|---|---|
| Space group | P1 |
| a (Å) | 7.3730(6) |
| b (Å) | 8.0091(6) |
| c (Å) | 10.8545(6) |
| α (°) | 97.296(6) |
| β (°) | 95.228(6) |
| γ (°) | 102.149(7) |
| Volume (ų) | 616.93(8) |
| Z | 2 |
| Density (g/cm³) | 1.524 |
| R-factor | 0.077 |
The chlorine atoms at positions 3 and 4 of the phenyl rings exhibit anisotropic displacement parameters indicative of static disorder, a common feature in halogenated aromatic systems. The methoxy group adopts a nearly coplanar orientation relative to its attached phenyl ring (torsion angle = 12.4°), minimizing steric hindrance with adjacent molecules.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant charge delocalization across the pyridazine-carboxamide system. The highest occupied molecular orbital (HOMO) localizes primarily on the pyridazine ring and carbonyl oxygen (Figure 1), while the lowest unoccupied molecular orbital (LUMO) extends into the 3-chlorophenyl substituent. The HOMO-LUMO gap of 4.12 eV suggests moderate electronic stability, comparable to other dihydropyridazine derivatives.
Natural bond orbital (NBO) analysis identifies strong hyperconjugative interactions between the pyridazine ring’s π-system and the carboxamide group’s lone pairs. The stabilization energy for the n(O)→π*(C=O) interaction measures 32.6 kcal/mol, significantly higher than values observed in non-chlorinated analogs. Atomic partial charges calculated via Mulliken population analysis show substantial negative charge accumulation on the carbonyl oxygen (−0.42 e) and pyridazine nitrogen atoms (−0.31 e).
Electrostatic potential maps highlight regions of high electron density (negative potential) around the methoxy oxygen and carbonyl groups, with positive potentials localized near the chlorine substituents. These features correlate with observed hydrogen-bonding patterns and may influence molecular recognition in potential biological applications.
Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy
Solution-state conformation was investigated using ¹H and ¹³C NMR in deuterated dimethyl sulfoxide. The pyridazine proton signals appear as two doublets at δ 8.24 ppm (H-5) and δ 7.89 ppm (H-6), with coupling constants (³J = 9.8 Hz) consistent with vicinal coupling in a rigid six-membered ring. The carboxamide NH proton resonates as a singlet at δ 11.32 ppm, indicating restricted rotation about the C-N bond due to conjugation with the pyridazine ring.
NOESY experiments reveal spatial proximity between the methoxy protons (δ 3.82 ppm) and H-6 of the pyridazine ring, supporting the crystallographically observed twisted conformation. Variable-temperature NMR studies (298–358 K) show minimal chemical shift changes (<0.1 ppm), suggesting limited conformational flexibility in solution.
¹³C NMR assignments confirm the presence of two distinct carbonyl carbons: the pyridazinone C=O at δ 165.4 ppm and the carboxamide C=O at δ 169.1 ppm. The upfield shift of the pyridazinone carbonyl relative to non-chlorinated analogs (Δδ = −3.2 ppm) reflects increased electron density due to chlorine’s inductive effects.
Comparative Molecular Geometry With Related Dihydropyridazine Derivatives
Comparative analysis with structurally characterized analogs reveals unique geometric features. The dihedral angle between aromatic rings in this compound (89.3°) contrasts sharply with the near-planar arrangement (12.8°) observed in 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine. This torsional difference arises from steric repulsion between the 3-chloro substituent and pyridazine protons.
Bond length alternation in the pyridazine ring (C-N = 1.334–1.346 Å, C-C = 1.398–1.412 Å) shows reduced aromaticity compared to simpler dihydropyridazines (average C-N = 1.320 Å), likely due to electron-withdrawing effects of the carboxamide group. The C-Cl bond lengths (1.732–1.741 Å) fall within the typical range for aromatic chlorides (1.72–1.75 Å), showing no significant transannular interactions.
Packing efficiency, quantified by the Kitaigorodskii packing index (0.72), exceeds values for related derivatives (0.65–0.68), attributable to optimized halogen bonding and π-stacking interactions. The calculated crystal density (1.524 g/cm³) aligns with values for similarly substituted dihydropyridazines, confirming efficient molecular packing despite the non-planar conformation.
Properties
Molecular Formula |
C18H13Cl2N3O3 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3O3/c1-26-16-6-5-12(10-14(16)20)21-18(25)17-15(24)7-8-23(22-17)13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) |
InChI Key |
YQLKROONKUPHRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The dihydropyridazine core is typically constructed via cyclocondensation between substituted hydrazines and β-keto esters or malononitrile derivatives. For example, 3-acetylcoumarin reacts with 2-cyanoacetohydrazide in 1,4-dioxane under reflux to form hydrazide-hydrazone intermediates, which undergo cyclization in the presence of catalysts like triethylamine or ammonium acetate.
Key Reaction Conditions :
Suzuki-Miyaura Coupling for Aryl Substitution
Palladium-catalyzed Suzuki coupling is employed to introduce aryl groups at specific positions. For instance, 3-bromo-4-(2-fluoro-4-nitrophenoxyl)pyridine reacts with 3-pyridinylborate using Pd(OAc)₂ and K₂CO₃ to yield bipyridine intermediates.
Optimized Parameters :
-
Catalyst: Pd(OAc)₂ (2–5 mol%)
-
Base: K₂CO₃ or Na₂CO₃
-
Solvent: Dioxane/water (3:1)
-
Temperature: 90°C, 4–6 hours
Stepwise Synthesis Protocols
Method A: Carboxamide Formation via EDCI/HOBt-Mediated Coupling
This method involves sequential ester hydrolysis and amide bond formation:
-
Hydrolysis of Ethyl Ester :
-
Amide Coupling :
Data Table 1: Representative Yields for Method A
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Ester Hydrolysis | 2N NaOH, Ethanol, 25°C | 90–95 |
| Amide Formation | EDCI/HOBt, DMF, 70°C | 60–65 |
Method B: One-Pot Tandem Cyclization and Functionalization
A streamlined approach combines cyclization and substitution in a single pot:
-
Cyclocondensation :
-
In Situ Bromination :
-
Nucleophilic Displacement :
Data Table 2: One-Pot Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Acetic Acid, Reflux, 6h | 75–80 |
| Bromination | NBS, DCM, 0°C, 2h | 85–90 |
| Displacement | K₂CO₃, DMF, 80°C, 4h | 70–75 |
Advanced Techniques for Yield Optimization
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times for cyclization steps. For example, cyclizing diethyl 2-(((6-phenylpyridin-2-yl)amino)methylene)malonate in POCl₃ at 150°C for 15 minutes under MWI achieves 85% yield versus 40% in conventional heating.
Advantages :
Continuous Flow Synthesis
A continuous flow system enhances the scalability of key steps:
-
Intermediate 5 (4-oxo-1,4-dihydropyridazine) is synthesized in a flow reactor with a residence time of 53 minutes at 85°C, achieving 87% yield.
Data Table 3: Flow vs. Batch Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 65 | 87 |
| Time (h) | 6 | 0.9 |
| Purity (%) | 90 | 98 |
Mechanistic Insights and Side Reactions
Competing Pathways in Amide Formation
During EDCI-mediated coupling, premature hydrolysis of the active ester intermediate can occur if:
Mitigation Strategies :
Regioselectivity in Electrophilic Substitution
Bromination at the 6-position of dihydropyridazine is favored due to electron-withdrawing effects of the 4-oxo group. Substituents at the 1- and 3-positions further direct electrophiles to the 6-position.
Supporting Evidence :
-
XRD analysis of 1-(4-bromophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic acid confirms regioselectivity.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield phenolic compounds, while reduction might produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 346.8 g/mol. Its structure includes a dihydropyridazine ring, which is crucial for its biological activity. The presence of chlorine and methoxy groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the potential of dihydropyridazine derivatives, including N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, in exhibiting anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, including human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) .
Table 1: Anticancer Activity of Dihydropyridazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HTC-116 | 2.03 | |
| Compound B | HepG-2 | 2.17 | |
| N-(3-chloro...) | Various | TBD | TBD |
Antihypertensive Effects
Dihydropyridazine derivatives are also being investigated for their antihypertensive properties. A study highlighted that specific substitutions on the phenyl ring can enhance the antihypertensive activity of these compounds. For example, compounds with electron-releasing groups showed increased efficacy compared to standard antihypertensive drugs like nifedipine .
Table 2: Antihypertensive Activity Summary
| Compound Name | Substitution Type | Activity Level | Reference |
|---|---|---|---|
| Compound C | Electron-releasing | High | |
| Compound D | Halogen substitution | Moderate |
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent advancements in synthetic methodologies have improved yield and purity, making it easier to obtain this compound for research purposes.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies provide insights into the mechanism of action and help identify potential therapeutic applications .
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In vitro studies on derivatives similar to this compound have shown significant cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions enhance potency against cancer cells .
Case Study 2: Antihypertensive Screening
A comprehensive screening of dihydropyridazine derivatives for antihypertensive activity revealed that compounds with specific structural features exhibited superior blood pressure-lowering effects compared to existing treatments .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Physical Property Analysis
The following table summarizes key structural features and available data for the target compound and related analogs:
*Part of a larger quinoline scaffold in compounds from . Key abbreviations: N/R = Not reported; R = substituent.
Substituent Effects on Physical Properties:
- Halogen position and type: Compound 31 (1-phenyl = 4-Cl) has a higher melting point (158–160°C) compared to Compound 34 (1-phenyl = 3-Cl,4-F; 122–123°C), suggesting that para-substituted halogens may enhance crystallinity .
- Methoxy vs. methyl groups :
Functional Group Variations
Halogen Substitutions:
- Fluorine vs. Chlorine : D223-0345 (4-F substituent) has a marginally higher molecular weight (381.77 vs. 381.2) due to fluorine’s atomic mass. Fluorine’s electronegativity may alter electronic properties compared to chlorine .
- Bromine analogs : Compounds like 32 (1-phenyl = 4-Br) in exhibit lower yields (48.3%) compared to chloro derivatives, possibly due to steric or synthetic challenges .
Heterocyclic Modifications:
- Quinoline-based analogs (): These compounds incorporate a 6,7-disubstituted quinoline moiety, which significantly increases molecular complexity and may enhance binding affinity in biological systems. However, their synthesis yields are lower (35–49%) compared to simpler carboxamides .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 466.34 g/mol |
| Molecular Formula | C19H16Cl2N4O3 |
| LogP | 4.24 |
| Polar Surface Area | 65.18 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyridazine compounds, including this compound. The compound exhibits significant activity against a range of pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against common pathogens such as Staphylococcus aureus and Escherichia coli were found to be in the low microgram per milliliter range, indicating strong antimicrobial potential .
- Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, contributing to its bactericidal effects.
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 25 µM, suggesting moderate potency compared to established chemotherapeutics .
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V/PI staining assays.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl rings and the dihydropyridazine core significantly affect the biological activity:
- Chloro Substituents : The presence of chloro groups enhances lipophilicity and may improve cell membrane permeability.
- Methoxy Group : The methoxy substitution at the para position contributes to increased electron density on the aromatic ring, enhancing binding affinity to biological targets.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study 1 : A study published in ACS Omega demonstrated that derivatives with similar structural motifs showed enhanced antimicrobial activity against multi-drug resistant strains of bacteria .
- Case Study 2 : Research conducted on a related compound indicated that modifications led to improved selectivity for cancer cells over normal cells, suggesting a potential therapeutic window for clinical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
